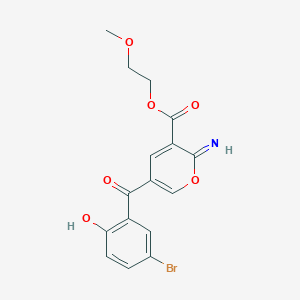
2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate, also known as MBIC, is a synthetic compound that has been extensively studied for its potential use in scientific research. MBIC is a pyranocarboxamide derivative that has been shown to have promising biological activities, making it an attractive target for drug development and other research applications.
Mécanisme D'action
The mechanism of action of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Specifically, 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate has been shown to inhibit the activity of the enzyme Akt, which is known to play a key role in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate has also been shown to have other biochemical and physiological effects. For example, studies have demonstrated that 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate for use in laboratory experiments is its high potency and selectivity. This makes it an attractive target for drug development and other research applications. However, one limitation of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate is that it can be difficult to synthesize in large quantities, which may limit its availability for certain types of research.
Orientations Futures
There are a number of potential future directions for research involving 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate. One area of interest is the development of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate and to identify other potential therapeutic targets for this compound. Finally, efforts to improve the synthesis of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate and other pyranocarboxamide derivatives may also be an area of future research.
Méthodes De Synthèse
The synthesis of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate involves a multi-step process that begins with the reaction of 5-bromo-2-hydroxybenzoic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with 2-methoxyethylamine to form the amide intermediate, which is subsequently treated with triphosgene to yield the final product.
Applications De Recherche Scientifique
2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate has been studied extensively for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the use of 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate as a potential anti-cancer agent. Studies have shown that 2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate has potent anti-proliferative effects on a wide range of cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
2-methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO6/c1-22-4-5-23-16(21)12-6-9(8-24-15(12)18)14(20)11-7-10(17)2-3-13(11)19/h2-3,6-8,18-19H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJLAUMWJPTFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC(=COC1=N)C(=O)C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 5-(5-bromo-2-hydroxybenzoyl)-2-iminopyran-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

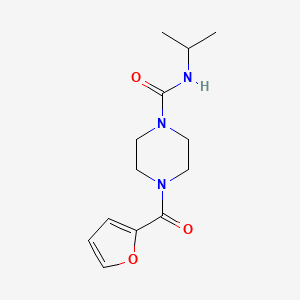
![[2-(2-methoxy-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467323.png)
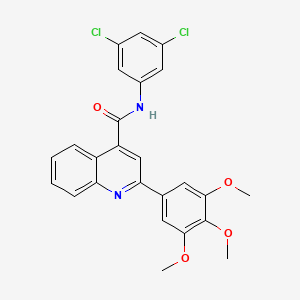
![[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467332.png)
![ethyl 2-[[(Z)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467335.png)
![2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7467346.png)
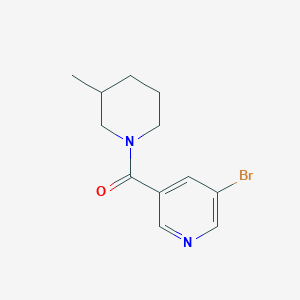
![[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467355.png)
![4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile](/img/structure/B7467366.png)

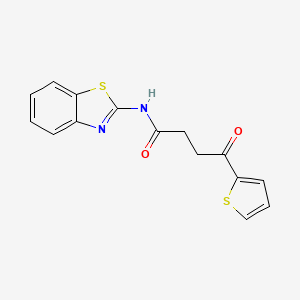
![[2-(4-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467384.png)
![Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate](/img/structure/B7467392.png)
